molecular formula C12H11NO B8519563 2,2-Dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile

2,2-Dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B8519563
M. Wt: 185.22 g/mol
InChI Key: GXFMUZWBMWCQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2,2-dimethyl-3-oxo-1H-indene-5-carbonitrile

InChI

InChI=1S/C12H11NO/c1-12(2)6-9-4-3-8(7-13)5-10(9)11(12)14/h3-5H,6H2,1-2H3

InChI Key

GXFMUZWBMWCQSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1=O)C=C(C=C2)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (U.S. Pat. No. 5,401,758) (24.97 g, 0.104 mol) and CuCN (18.7 g, 0.208 mol) in NMP (160 mL) was heated at 175° C. for 4 h. After cooling to rt, the reaction mixture was poured into EtOAc (300 mL) and water (200 mL) with stirring. After 15 min, the solid was collected and the filter cake was rinsed with EtOAc (150 mL). The resulting two layers were separated and the aqueous portion was extracted with EtOAc (150 mL×3). The combined organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give a dark oil, which was divided into three portions and purified by flash chromatography on silica gel (120 g) eluting with EtOAc/Hexane mixtures to provide the title compound as a near colorless oil after concentration in vacuo (17.8 g, 90% yield). HPLC Ret. time: 2.55 min. LCMS MH+ (m/z) 186.31. 1H NMR: (DMSO-d6, 400 MHz): δ 8.13 (s, 1H), 8.11 (d, 1H), 7.78 (d, 1H), 3.10 (s, 2H), 1.15 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CuCN
Quantity
18.7 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
90%

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